![molecular formula C16H13Cl2NO3 B2771932 (2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid CAS No. 956439-58-0](/img/structure/B2771932.png)
(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid, also known as DCPA, is a synthetic herbicide that belongs to the chemical family of aryloxyphenoxypropionates. It is commonly used to control and eliminate broadleaf weeds in various crops such as corn, soybeans, and wheat. The purpose of
Mécanisme D'action
(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid functions as a selective herbicide by inhibiting the activity of the enzyme acetyl CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants. Specifically, this compound binds to the biotin carboxylase domain of ACCase and prevents the carboxylation of acetyl CoA to malonyl CoA, thus disrupting the production of fatty acids and ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic effects on non-target organisms such as mammals, birds, and aquatic organisms. Acute exposure to this compound can cause respiratory distress, skin irritation, and eye damage in humans. Chronic exposure to this compound has been linked to developmental and reproductive toxicity, as well as neurotoxicity in animals. Additionally, this compound has been shown to persist in soil and water for extended periods of time, leading to potential environmental contamination.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid is a valuable tool for studying the physiological and biochemical responses of plants to herbicide stress in laboratory experiments. Its selective mode of action allows researchers to investigate the specific effects of herbicides on plant metabolism and growth. However, this compound has limitations in terms of its potential impact on the environment and non-target organisms, which must be considered when designing experiments.
Orientations Futures
Future research on (2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid should focus on developing alternative herbicides that are more environmentally friendly and have fewer negative impacts on non-target organisms. Additionally, studies should investigate the potential for this compound to induce resistance in weed populations and explore strategies for managing herbicide resistance. Finally, research should continue to investigate the physiological and biochemical responses of plants to herbicide stress, with the goal of developing more effective and sustainable weed management strategies.
Méthodes De Synthèse
(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid is synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with L-phenylalanine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been shown to be effective in controlling various weeds such as common lambsquarters, pigweed, and velvetleaf. Additionally, this compound has been used as a tool to investigate the physiological and biochemical responses of plants to herbicide stress. Studies have shown that this compound can induce oxidative stress, alter membrane permeability, and disrupt photosynthesis in plants.
Propriétés
IUPAC Name |
(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-11-6-7-12(13(18)9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,19,20)(H,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUPLHIWRBQFEC-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
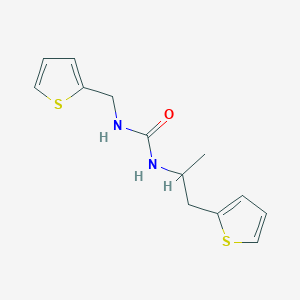



![3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771855.png)
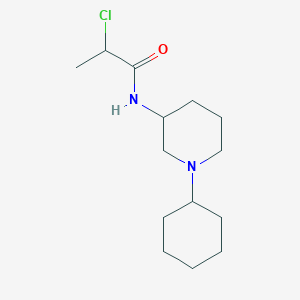


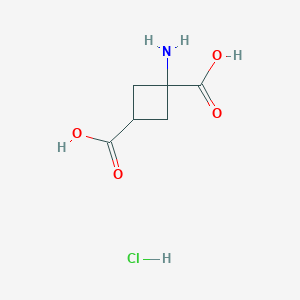
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2771862.png)
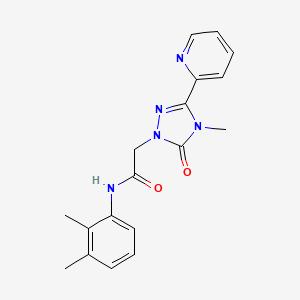
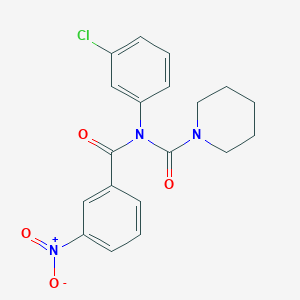
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2771870.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2771871.png)
